molecular formula C3H8ClNS B597542 Thietan-3-amine hydrochloride CAS No. 128861-78-9

Thietan-3-amine hydrochloride

Cat. No. B597542
CAS RN: 128861-78-9
M. Wt: 125.614
InChI Key: DELHLMMLBSGUAE-UHFFFAOYSA-N
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Description

Thietan-3-amine hydrochloride is a chemical compound with the CAS Number: 128861-78-9 . It is a solid substance and has a molecular weight of 125.62 .


Molecular Structure Analysis

The linear formula of Thietan-3-amine hydrochloride is C3H8ClNS . For a more detailed structural analysis, techniques such as NMR spectroscopy can be used .


Chemical Reactions Analysis

While specific chemical reactions involving Thietan-3-amine hydrochloride are not available, amines are known to act as weak organic bases . They can react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

Thietan-3-amine hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Water Treatment and Kinetics

Research indicates that chlorine, a widely used disinfectant in water treatment, shows varying reactivity with inorganic and organic micropollutants, including amine-containing compounds like Thietan-3-amine hydrochloride. The reactivity of chlorine with these compounds is crucial for understanding the kinetics and mechanisms involved in water purification processes. This knowledge aids in predicting the behavior of such micropollutants during chlorination, helping to optimize treatment protocols to ensure water safety and quality (Deborde & von Gunten, 2008).

Catalysis and Chemical Synthesis

Amine-functionalized compounds, including Thietan-3-amine hydrochloride, play a significant role in catalytic processes, particularly in the selective reduction of nitroaromatic compounds to aromatic amines. These reactions are vital for synthesizing various organic compounds, pharmaceuticals, and dyes. Understanding the role of amines in these catalytic processes enables the development of more efficient and selective synthetic pathways, contributing to advancements in chemical manufacturing and pharmaceutical development (Tafesh & Weiguny, 1996).

Adsorption Technology

Amine-functionalized materials, including those derived from Thietan-3-amine hydrochloride, demonstrate high adsorption capacities for perfluorinated compounds (PFCs), which are environmental pollutants of concern. The introduction of amine functionalities enhances the interaction between adsorbents and PFCs, leading to improved removal efficiencies from water and wastewater. This research contributes to the development of more effective technologies for mitigating the environmental impact of PFCs (Du et al., 2014).

Surface Chemistry for Biomolecule Immobilization

Studies on plasma methods for generating chemically reactive surfaces indicate that amine functionalities, such as those from Thietan-3-amine hydrochloride, are key for covalent biomolecule immobilization. This is particularly relevant in creating surfaces for cell colonization and biomolecule interaction studies, highlighting the importance of surface chemistry in biotechnological and medical applications (Siow et al., 2006).

Drug and Gene Delivery

The development of drug and gene delivery systems often involves the use of amine-functionalized carriers to improve solubility, stability, and targeted delivery. Research into PEGylated poly(amidoamine) (PAMAM) dendrimers, which can be derived from compounds like Thietan-3-amine hydrochloride, shows that such modifications enhance the efficacy and reduce the toxicity of these delivery systems. This opens new avenues for the therapeutic application of drugs and genetic material, potentially improving treatment outcomes for various diseases (Luong et al., 2016).

Safety and Hazards

Thietan-3-amine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

thietan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELHLMMLBSGUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725511
Record name Thietan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietan-3-amine hydrochloride

CAS RN

128861-78-9
Record name Thietan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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